Fradimycin B
Overview
Description
Fradimycin B is an aminoglycoside antibiotic, which is the major component of neomycin . It is produced by Streptomyces fradiae . Susceptible organisms include many gram-negative bacteria (but not Pseudomonas) and many strains of Staphylococcus . It is used topically in the treatment of skin, eye, and ear infections often in combination with steroids and other antimicrobials .
Molecular Structure Analysis
The molecular formula of Fradimycin B is C23H46N6O13 . Its structure was established by extensive nuclear magnetic resonance (NMR) and high-resolution electron spray ionization mass spectroscopy (HRESIMS) analyses and chemical degradation .Scientific Research Applications
Antimicrobial and Antitumor Activities
Fradimycin B, isolated from marine Streptomyces fradiae, demonstrates significant antimicrobial and antitumor activities. It exhibits in vitro activity against Staphylococcus aureus and has shown potential in inhibiting cell growth in colon cancer and glioma. Fradimycin B notably arrests the cell cycle at the G0/G1 phase and induces apoptosis and necrosis in tumor cells, suggesting its utility in cancer treatment research (Xin et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,4S,5S)-2,4-dimethyl-5-[(1E,3E,5E)-7-[(2R,3S,6R)-2-methyl-6-(2,3,5,8-tetrahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl)oxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-1,3-dioxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38O14/c1-17-24(50-27(40)10-8-6-5-7-9-25-18(2)51-38(4,52-25)36(46)47)13-14-26(49-17)19-11-12-20-30(31(19)41)33(43)21-15-23(39)22-16-37(3,48)35(45)34(44)29(22)28(21)32(20)42/h5-12,15,17-18,24-26,35,39,41,45,48H,13-14,16H2,1-4H3,(H,46,47)/b6-5+,9-7+,10-8+/t17-,18+,24+,25+,26-,35?,37?,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGGQXGOQWLPLU-JSBUERMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(C(C5=O)O)(C)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(C(C5=O)O)(C)O)O)OC(=O)/C=C/C=C/C=C/[C@H]6[C@@H](O[C@](O6)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fradimycin B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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